molecular formula C8H7NO2 B13632785 3-Oxo-3-(pyridin-2-YL)propanal

3-Oxo-3-(pyridin-2-YL)propanal

Cat. No.: B13632785
M. Wt: 149.15 g/mol
InChI Key: GEBRBSFLVJNCLU-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-2-YL)propanal, also known as 2-Pyridinepropanal, β-oxo-, is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol It is characterized by the presence of a pyridine ring attached to a propanal group with an oxo substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyridin-2-YL)propanal can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with an appropriate reagent to introduce the oxo group at the third position. For instance, the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyridin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Oxo-3-(pyridin-2-YL)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyridin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(pyridin-3-YL)propanal
  • 3-Oxo-3-(pyridin-4-YL)propanal
  • 3-Oxo-3-(pyridin-2-YL)propanenitrile

Uniqueness

3-Oxo-3-(pyridin-2-YL)propanal is unique due to its specific structural features, such as the position of the oxo group and the pyridine ring. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the position of the oxo group can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-oxo-3-pyridin-2-ylpropanal

InChI

InChI=1S/C8H7NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5-6H,4H2

InChI Key

GEBRBSFLVJNCLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC=O

Origin of Product

United States

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